molecular formula C17H23ClO4 B015896 ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate CAS No. 828934-40-3

ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

Cat. No. B015896
M. Wt: 326.8 g/mol
InChI Key: DZLOHEOHWICNIL-KRWDZBQOSA-N
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Description

Ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, also known as POCA, has been studied for its biological activities, particularly its hypoglycemic properties and effects on peroxisomal β-oxidation (Bone et al., 1982).

Synthesis Analysis

Synthesis of derivatives of this compound has shown that specific substituents like Cl or CF3 on the phenyl ring and a certain chain length lead to effective substances. Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, a close derivative, exhibits notable hypoglycemic activity (Eistetter & Wolf, 1982).

Molecular Structure Analysis

Studies involving similar compounds, such as ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, have utilized single-crystal X-ray structure analysis to understand their molecular geometries and interactions (Ramazani et al., 2019).

Chemical Reactions and Properties

The compound and its derivatives are known for specific chemical reactions, such as inhibition of carnitine palmitoyltransferase I, impacting β-oxidation and lipid metabolism in biological systems (Bone et al., 1982).

Physical Properties Analysis

Specific physical properties like solubility, melting point, and crystalline structure can be inferred from studies on similar compounds. For example, the crystal and molecular structures of related compounds have been determined using X-ray diffraction data (Kaur et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are linked to its structure and functional groups. Studies on similar compounds provide insights into how such molecules interact in chemical and biological systems (Ramazani et al., 2019).

Scientific Research Applications

Synthesis and Hypoglycemic Activity

  • A series of 2-(phenylalkyl)oxirane-2-carboxylic acids, including ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, was synthesized and studied for its effects on blood glucose concentration. Many compounds showed significant blood glucose-lowering activities in fasted rats. Specifically, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate exhibited favorable activity, suggesting the potential for treating conditions like diabetes (Eistetter & Wolf, 1982).

Metabolic Effects and Mechanisms of Action

  • Ethyl 2{5(4-chlorophenyl)pentyl}oxirane-2-carboxylate (POCA) strongly inhibits β-oxidation at carnitine palmitoyltransferase I. Chronic administration of POCA decreases plasma concentrations of cholesterol and triacylglycerol and increases the number of hepatic peroxisomes. These effects are similar to those of hypolipidaemic drugs related to clofibrate, indicating its potential utility in treating metabolic disorders (Bone et al., 1982).

Gene Mutations and Micronuclei Formation

  • Oxiranes, including ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, were studied for their potential to cause genetic mutations and micronuclei formation in mammalian cells. Some oxiranes induced strong effects at two genetic endpoints, suggesting the need for caution in their use due to potential adverse biological effects (Schweikl et al., 2004).

Therapeutic Potential

Cardiovascular and Metabolic Effects

  • Etomoxir, an inhibitor of carnitine palmitoyltransferase I, has been shown to protect hearts from fatty acid-induced ischemic injury. This protection is independent of changes in long chain acylcarnitine levels, suggesting a unique mechanism of action that could be leveraged in the treatment of heart diseases (Lopaschuk et al., 1988).

Modification of Left Ventricular Hypertrophy

  • Chronic treatment with etomoxir (2[6(4‐chlorophenoxy)hexyl]oxirane‐2‐carboxylate) has been found to modify left ventricular hypertrophy by reducing the expression of the myocardial fetal gene programme and improving myocardial function in hypertrophied ventricles. This suggests its potential application in treating cardiac hypertrophy and associated dysfunctions (Turcani & Rupp, 1999).

Antimicrobial and Antioxidant Properties

  • Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and screened for their antimicrobial and antioxidant activities. Compounds exhibited excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their potential use in developing treatments for various infections and oxidative stress-related conditions (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOHEOHWICNIL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

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